molecular formula C18H36N4O11 B12640627 Di-L-lysine citrate CAS No. 93805-82-4

Di-L-lysine citrate

Cat. No.: B12640627
CAS No.: 93805-82-4
M. Wt: 484.5 g/mol
InChI Key: UCGKBRGKINVMDO-MDTVQASCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-L-lysine citrate is a complex organic salt composed of two L-lysine molecules and one citric acid molecule. It is a white to slightly yellow crystalline solid that is highly soluble in water. This compound is commonly used as a buffering agent and pH regulator in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-L-lysine citrate is typically prepared by mixing L-lysine with citric acid in a suitable molar ratio. The reaction involves the formation of ionic bonds between the amino groups of L-lysine and the carboxyl groups of citric acid. The mixture is then purified through crystallization or other methods to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes to produce L-lysine, which is then reacted with citric acid. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are commonly used for the fermentation process. The resulting L-lysine is then purified and reacted with citric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions

Di-L-lysine citrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-L-lysine citrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of di-L-lysine citrate involves its ability to regulate pH and provide essential nutrients in biological systems. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The citric acid component participates in the citric acid cycle, a key metabolic pathway, while the L-lysine component is involved in protein synthesis and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-L-lysine citrate is unique due to its combination of L-lysine and citric acid, which provides both buffering capacity and nutritional benefits. This dual functionality makes it particularly useful in applications where pH regulation and nutrient supplementation are required .

Properties

CAS No.

93805-82-4

Molecular Formula

C18H36N4O11

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/2C6H14N2O2.C6H8O7/c2*7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*5-;/m00./s1

InChI Key

UCGKBRGKINVMDO-MDTVQASCSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.